molecular formula C7H10BrN3O B13334794 (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine

(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine

Cat. No.: B13334794
M. Wt: 232.08 g/mol
InChI Key: BOXJKRUNADXHPD-UHFFFAOYSA-N
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Description

(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine is a heterocyclic compound that features a unique structure combining an imidazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Agents like sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities .

Mechanism of Action

The mechanism of action of (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazinium Bromides: These compounds share a similar core structure but differ in their substituents.

    Imidazole Derivatives: Compounds like substituted imidazoles also share structural similarities and are used in similar applications.

Uniqueness

The uniqueness of (2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine lies in its fused ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for creating novel molecules with desired functionalities.

Properties

Molecular Formula

C7H10BrN3O

Molecular Weight

232.08 g/mol

IUPAC Name

(2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine

InChI

InChI=1S/C7H10BrN3O/c8-7-5(3-9)11-1-2-12-4-6(11)10-7/h1-4,9H2

InChI Key

BOXJKRUNADXHPD-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=C(N21)CN)Br

Origin of Product

United States

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